2-(3,4-Dimethylbenzenesulfonamido)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with various reagents and conditions. For instance, the synthesis of 3,4-dimethyl-2-iodobenzoic acid, a compound with a similar dimethylbenzene structure, was achieved through a seven-step procedure involving glyoxylic acid, acetic anhydride, thionyl chloride, and 2,3-dimethylaniline, among other reagents . This process, which includes a Sandmeyer reaction, could potentially be adapted for the synthesis of 2-(3,4-Dimethylbenzenesulfonamido)acetic acid by introducing a sulfonamide group at the appropriate step.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(3,4-Dimethylbenzenesulfonamido)acetic acid can be determined using spectroscopic techniques such as NMR and mass spectrometry, as well as single crystal X-ray diffraction . These techniques would likely be applicable in analyzing the structure of 2-(3,4-Dimethylbenzenesulfonamido)acetic acid to confirm its synthesis and to study its molecular conformation.

Chemical Reactions Analysis

The chemical reactions involving dimethylbenzene derivatives can be complex. For example, the nitration of 1-chloro-2,3-dimethylbenzene in acetic anhydride leads to the formation of various nitrocyclohexadienyl acetate isomers and nitrobenzene derivatives . This indicates that the chemical behavior of dimethylbenzene sulfonamides could also be diverse, and their reactions would need to be studied in detail to understand the reactivity of the sulfonamide group in such a context.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3,4-Dimethylbenzenesulfonamido)acetic acid can be inferred from related compounds. For instance, the stability of amides derived from aminophenyl compounds under basic conditions suggests that the sulfonamide group in 2-(3,4-Dimethylbenzenesulfonamido)acetic acid may also confer stability . The solubility, melting point, and other physical properties would need to be determined experimentally.

Aplicaciones Científicas De Investigación

Acetic Acid in Scientific Research

Biomedical Applications

Acetic acid, a simpler compound, plays a crucial role in various biomedical applications, including its use as an antimicrobial agent and in cancer research. For instance, vinegar (acetic acid) has been evaluated for controlling invasive corals and as a potential agent in bioherbicide formulations. Its effectiveness in various concentrations and application methods suggests its utility in environmental management and agricultural practices (Creed, Masi, & Mantelatto, 2018).

Environmental Applications

Acetic acid's environmental applications are evident in its use for bioremediation. Studies have explored the degradation of environmental pollutants, demonstrating acetic acid's potential in treating contaminated water and soil. This includes its role in advanced oxidation processes for degrading recalcitrant compounds in the environment, highlighting its contribution to reducing environmental pollution and improving water quality (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Industrial Applications

In the industrial sector, acetic acid is used in various processes, including as a solvent and as a chemical reagent. Its role extends to the production of synthetic fibers, plastics, and in the food industry as a preservative. The study of acetic acid's applications in these areas contributes to the development of more efficient and sustainable industrial processes.

Agricultural Research

Research into the effects of herbicides based on acetic acid, such as 2,4-D, on agricultural environments underscores the importance of understanding the ecological impact of these chemicals. Studies focus on their behavior in soil and water, degradation pathways, and the role of microbial communities in biodegradation. This research is critical for developing more environmentally friendly pest control methods and for the remediation of pesticide-contaminated sites (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).

Safety and Hazards

The safety information for “2-(3,4-Dimethylbenzenesulfonamido)acetic acid” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2-[(3,4-dimethylphenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-7-3-4-9(5-8(7)2)16(14,15)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAMAJNYVFMPDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

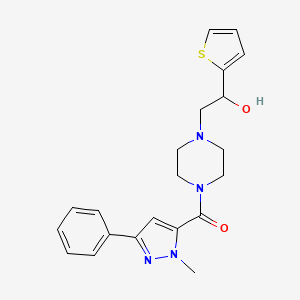

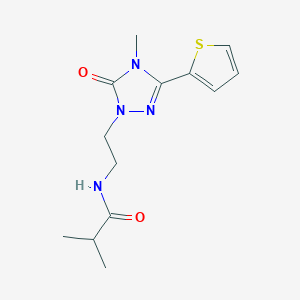

![N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2548246.png)

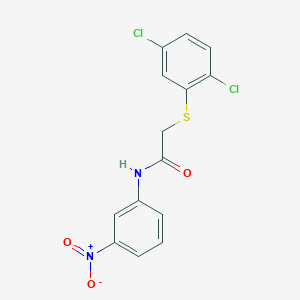

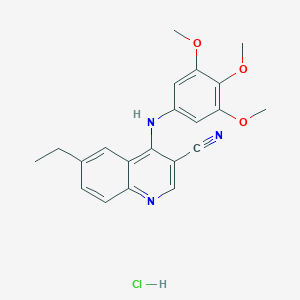

![4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2548249.png)

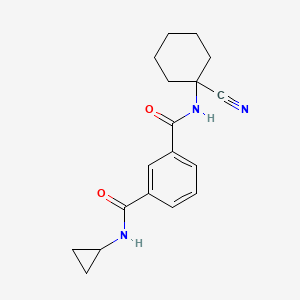

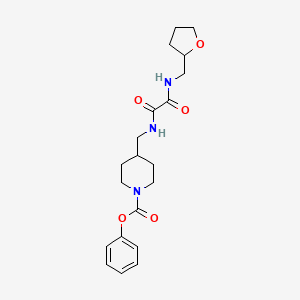

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2548254.png)

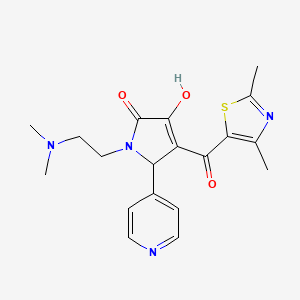

![3-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzenesulfonamide](/img/structure/B2548258.png)